molecular formula C5H4N2O4 B597364 (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid CAS No. 197777-81-4

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid

Cat. No.: B597364
CAS No.: 197777-81-4
M. Wt: 156.097
InChI Key: FSGNPBGZCFDHJF-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid is a chemical compound with the molecular formula C5H6N2O3 It is characterized by the presence of an imidazole ring, a peroxo group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid typically involves the reaction of imidazole derivatives with peroxo compounds under controlled conditions. One common method involves the use of hydrogen peroxide as the peroxo source, reacting with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, various reducing agents (e.g., sodium borohydride), and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid involves its ability to act as an oxidizing agent. The peroxo group can transfer oxygen atoms to substrates, leading to oxidation reactions. This mechanism is crucial for its applications in organic synthesis and potential therapeutic effects. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the imidazole ring and the peroxo group, which imparts distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-imidazol-1-yl-2-oxoethaneperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4(5(9)11-10)7-2-1-6-3-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGNPBGZCFDHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665153
Record name (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197777-81-4
Record name (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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